molecular formula C19H17ClN4O3 B3529846 4-CHLORO-5-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE

4-CHLORO-5-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE

Cat. No.: B3529846
M. Wt: 384.8 g/mol
InChI Key: YBTZIXJXWYDUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-[4-(2-furylcarbonyl)piperazino]-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications . This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure and properties.

Properties

IUPAC Name

4-chloro-5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-17-15(13-21-24(19(17)26)14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-27-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTZIXJXWYDUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[4-(2-furylcarbonyl)piperazino]-2-phenyl-3(2H)-pyridazinone typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved through the reaction of hydrazine with a suitable diketone or ketoester.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution, where the piperazine reacts with a suitable leaving group on the pyridazinone ring.

    Incorporation of the furylcarbonyl group: This final step involves the acylation of the piperazine nitrogen with a furylcarbonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-[4-(2-furylcarbonyl)piperazino]-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-chloro-5-[4-(2-furylcarbonyl)piperazino]-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-5-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-5-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.